molecular formula C14H21NO B14448670 N-(1-phenyloctylidene)hydroxylamine CAS No. 77611-70-2

N-(1-phenyloctylidene)hydroxylamine

Cat. No.: B14448670
CAS No.: 77611-70-2
M. Wt: 219.32 g/mol
InChI Key: KWAWZYOGDNCRLX-UHFFFAOYSA-N
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Description

N-(1-phenyloctylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a phenyl-substituted octylidene chain. This compound is part of the broader class of hydroxylamines, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyloctylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. One common method is the condensation of hydroxylamine with 1-phenyloctanal under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyloctylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

N-(1-phenyloctylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-phenyloctylidene)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological interactions. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydroxylamine: Similar structure but lacks the octylidene chain.

    N-hydroxyaniline: Another hydroxylamine derivative with different substituents.

    Cupferron: A nitroso derivative of phenylhydroxylamine.

Uniqueness

N-(1-phenyloctylidene)hydroxylamine is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the hydrophobic properties of the phenyl and octylidene substituents. This combination allows for unique interactions and applications that are not possible with simpler hydroxylamine derivatives.

Properties

CAS No.

77611-70-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(1-phenyloctylidene)hydroxylamine

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(15-16)13-10-7-6-8-11-13/h6-8,10-11,16H,2-5,9,12H2,1H3

InChI Key

KWAWZYOGDNCRLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=NO)C1=CC=CC=C1

Origin of Product

United States

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